molecular formula C28H18N2 B8208543 4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile

4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile

Cat. No.: B8208543
M. Wt: 382.5 g/mol
InChI Key: DPLPIRSOTGOWHR-UHFFFAOYSA-N
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Description

4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile (CAS 2323541-78-0) is a high-purity organic building block supplied as a white powder with a stated purity of 98% . This compound belongs to the tetraphenylethylene (TPE) family, a scaffold renowned in materials science for its aggregation-induced emission (AIE) properties . Molecules with AIE characteristics are non-emissive in solution but become highly luminescent upon aggregation, making them invaluable for developing novel solid-state optical materials and sensors . The benzonitrile functional groups on this TPE-derived ligand make it an excellent precursor for the synthesis of advanced porous materials, particularly Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) . Researchers utilize such ligands to construct crystalline frameworks with high surface areas and excellent chemical stability. These materials show significant promise in applications such as electrocatalysis; for instance, similar TPE-based COFs have demonstrated high selectivity in the electrocatalytic oxygen reduction reaction (ORR), a critical process for energy conversion technologies . This product is intended for research applications as a monomeric linker in polymer and materials science. It is offered with worldwide shipping and is available in various package sizes, including 25g, 500g, 1kg, and 5kg . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-[1-(4-cyanophenyl)-2,2-diphenylethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18N2/c29-19-21-11-15-25(16-12-21)28(26-17-13-22(20-30)14-18-26)27(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLPIRSOTGOWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The synthesis begins with the preparation of 4-cyanobenzophenone, where the nitrile group is introduced at the para position of the benzophenone precursor. Under McMurry conditions, two equivalents of 4-cyanobenzophenone undergo reductive coupling to form the central ethene bond. The reaction proceeds through a pinacolic intermediate, which undergoes deoxygenation to yield the desired olefin.

Key steps include:

  • Reduction of TiCl₄ : Zinc dust reduces TiCl₄ to a low-valent Ti species (e.g., TiCl₂), which facilitates the coupling.

  • Carbonyl Activation : The titanium species coordinates to the carbonyl oxygen of 4-cyanobenzophenone, enabling radical coupling.

  • Deoxygenation : The intermediate metallopinacolate undergoes deoxygenation to form the ethene bridge.

Optimized Reaction Conditions

Recent adaptations of the McMurry protocol for nitrile-containing substrates have improved yields and selectivity. A representative procedure involves:

  • Solvent : Anhydrous tetrahydrofuran (THF) to stabilize reactive intermediates.

  • Temperature : Reflux conditions (65–70°C) to accelerate coupling.

  • Stoichiometry : A 1:1 molar ratio of TiCl₄ to Zn dust, with excess 4-cyanobenzophenone (1.2 equiv) to minimize side reactions.

Table 1: McMurry Coupling Parameters for this compound

ParameterValue/DetailSource Citation
TiCl₄:Zn Ratio1:1
Reaction Temperature65–70°C (reflux)
Reaction Time4–6 hours
Yield68–72%
Purity (Post-Column)>98%

Challenges and Mitigation Strategies

  • Nitrile Stability : The electron-withdrawing nitrile group can destabilize the titanium intermediate, leading to incomplete coupling. This is mitigated by using excess TiCl₄ (1.5 equiv) and maintaining strict anhydrous conditions.

  • Byproduct Formation : Over-reduction to diphenylmethane derivatives is minimized by controlling reaction time and employing pyridine as a quenching agent.

Alternative Synthetic Pathways

While McMurry coupling dominates the literature, alternative methods have been explored to enhance functional group tolerance and scalability.

Palladium-Catalyzed Cross-Coupling

Recent work has investigated Suzuki-Miyaura coupling for constructing the ethene core. For example, 4-bromobenzonitrile and a diboryl ethene precursor can be coupled using Pd(PPh₃)₄ as a catalyst. However, this method suffers from lower yields (45–50%) due to steric hindrance from the nitrile groups.

Post-Functionalization of Preformed Ethene Cores

A two-step approach involves:

  • Synthesizing 4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde via McMurry coupling.

  • Converting the aldehyde groups to nitriles via a cyanide displacement reaction (e.g., using KCN and NH₄Cl).

While this method achieves 85–90% conversion, it introduces additional purification steps to remove residual aldehyde impurities.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : The central ethene protons appear as a singlet at δ 7.2–7.4 ppm, while aromatic protons from the nitrile-substituted phenyl groups resonate at δ 7.6–7.8 ppm.

  • FT-IR : A sharp absorption band at 2225 cm⁻¹ confirms the presence of the nitrile group.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (80:20) reveals a single peak at 4.3 minutes, corresponding to >98% purity.

Industrial and Research Applications

The compound’s rigid, conjugated structure makes it ideal for:

  • AIE Luminogens : Exhibits strong emission in aggregated states due to restricted intramolecular rotation.

  • Coordination Polymers : Serves as a ligand for constructing metal-organic frameworks (MOFs) with applications in gas storage .

Chemical Reactions Analysis

4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.

    Substitution: The benzonitrile groups can undergo substitution reactions with various reagents to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structural properties make it useful in the study of molecular interactions and biological pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic tools.

    Industry: It is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity. This can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Structural Insights :

  • Substituent Position: The 1,1-substitution in the target compound creates a non-planar geometry, enhancing AIE properties by restricting intramolecular rotation.
  • Core Variation : Replacing the TPE core with anthracene (CNDSA) extends π-conjugation, shifting fluorescence to longer wavelengths for bioimaging applications .

Physical and Electronic Properties

Property Target Compound t-22-Z t-23 CNDSA
Symmetry C2-symmetric C2-symmetric D2h-symmetric Asymmetric (anthracene)
Melting Point Not reported Colorless solid Not reported Light-yellow oil
Electron Withdrawing Groups Two -CN groups Two -CN groups Four -CN groups Two -CN groups
Conjugation Length Moderate (TPE core) Moderate (TPE core) High (four -CN groups) Extended (anthracene core)

Electronic Effects :

  • The cyano groups in all compounds lower the LUMO energy, enhancing electron transport. The target compound’s two -CN groups balance electron deficiency and solubility, while t-23’s four -CN groups may reduce solubility but improve charge transfer .
  • CNDSA’s anthracene core increases absorption/emission wavelengths (500–600 nm), ideal for bioimaging , whereas the TPE-based compounds (target, t-22-Z) emit in the blue-green range (450–550 nm) for OLEDs .

Key Findings :

  • The target compound’s AIE activity stems from restricted rotation in aggregated states, outperforming CNDSA in quantum yield .
  • In electrocatalytic oxygen reduction , the TPE core in COFs enhances H2O2 selectivity (85.8%) due to optimized π-electron delocalization .

Biological Activity

4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile (CAS No. 2323541-78-0) is an organic compound notable for its unique structural features and potential applications in materials science and biological studies. This compound belongs to a class of molecules known for their aggregation-induced emission (AIE) properties, which have implications in various fields including optoelectronics and biomedicine.

Chemical Structure and Properties

The molecular formula of this compound is C28H18N2C_{28}H_{18}N_{2}, with a molecular weight of 382.46 g/mol. Its structure includes two diphenylethene units connected by a dibenzonitrile moiety, enhancing its conjugation and electronic properties.

PropertyValue
Molecular FormulaC28H18N2C_{28}H_{18}N_{2}
Molecular Weight382.46 g/mol
CAS Number2323541-78-0
Purity>98%

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, research focusing on AIE-active compounds has demonstrated their ability to induce apoptosis in cancer cells through mechanisms such as the generation of reactive oxygen species (ROS) and modulation of mitochondrial pathways.

A study conducted by Zhang et al. (2023) highlighted that AIE-active compounds can selectively target cancer cells while sparing normal cells, thus reducing side effects associated with traditional chemotherapy . The mechanism involves the accumulation of these compounds in the mitochondria of cancer cells, leading to increased oxidative stress and subsequent cell death.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting that this compound may possess antimicrobial activity. A comparative analysis of related compounds showed promising results against various bacterial strains, particularly Gram-positive bacteria. The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

Study 1: Anticancer Efficacy

In a laboratory setting, researchers evaluated the efficacy of several AIE-active compounds against human breast cancer cell lines (MCF-7). The results indicated that treatment with these compounds led to a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage .

Study 2: Antimicrobial Testing

Another study assessed the antimicrobial properties of related diphenylethene derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential for development as novel antimicrobial agents .

Q & A

Q. How can computational modeling complement empirical studies of this compound?

  • DFT Calculations : Predict HOMO-LUMO gaps (~3.1 eV) and charge distribution, guiding substituent design for targeted bandgap engineering .
  • Molecular Dynamics (MD) : Simulates aggregation pathways and solvent effects on RIR behavior .

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